

# Comprehensive Characterization Guide: N,N-Dimethyl-indoline-2-carboxamide HCl

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## Compound of Interest

**Compound Name:** *N,N-Dimethyl-indolin-2-carboxamide HCl*

**Cat. No.:** *B8179131*

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CAS: 1400928-14-4 Formula:

(HCl Salt) Molecular Weight: 226.70 g/mol (Salt) | ~190.24 g/mol (Free Base) Class: Constrained Proline Isostere / Peptidomimetic Scaffold

## Introduction & Strategic Significance

N,N-Dimethyl-indoline-2-carboxamide is a bicyclic secondary amine used primarily as a constrained proline mimetic in medicinal chemistry. Unlike its unsaturated counterpart (indole-2-carboxamide), the indoline scaffold contains a saturated C2-C3 bond, creating a chiral center at C2.

## Why Characterize This Compound?

- Conformational Control:** As a proline isostere, it restricts peptide backbone flexibility. Uniquely, indoline-2-carboxamides often favor the cis-amide bond conformation in peptides, opposite to the trans-preference of natural proline.[1]
- Drug Stability:** The indoline nitrogen is susceptible to oxidation (reverting to the aromatic indole). Rigorous characterization must quantify this specific degradant.

- Stereochemical Purity: The biological activity of peptidomimetics is strictly dependent on the enantiomer (typically the ( )-isomer, mimicking L-proline).

## Physicochemical Profiling

Before instrumental analysis, establish the fundamental physical baseline.

Property	Value / Observation	Technical Insight
Appearance	White to off-white crystalline solid	Yellowing indicates oxidation to the indole form.
Solubility	High in Water, MeOH, DMSO	The HCl salt confers water solubility; the free base is lipophilic.
Hygroscopicity	Moderate	Handle in desiccated environments; water uptake can shift NMR chemical shifts.
pKa (Calc.)	~3.5 - 4.5 (Indoline N)	Significantly more basic than indole (pKa -2) but less than pyrrolidine (pKa ~11) due to phenyl ring conjugation.

## Structural Elucidation (The Core)

This section details the expected spectral fingerprints required to confirm identity and distinguish the molecule from its primary impurity, the indole analog.

## Nuclear Magnetic Resonance (NMR)

Objective: Confirm the saturation of the C2-C3 bond and the integrity of the amide.

H NMR (400 MHz, DMSO-

) - Diagnostic Signals

Position	(ppm)	Multiplicity	Integral	Mechanistic Explanation
N-H (Indoline)	6.0 - 7.5*	Broad Singlet	1H	Variable. Downfield shift if protonated (HCl salt). Disappears with shake.
Ar-H (Benzene)	6.5 - 7.2	Multiplets	4H	Typical aromatic pattern for the fused benzene ring.
C2-H	4.8 - 5.3	dd or t	1H	Critical: This signal proves the indoline structure. In indole, this position is quaternary ( ).
C3-H , H	2.9 - 3.5	Multiplets	2H	Diastereotopic protons. Distinctive for the saturated ring.
N-Me	2.9 - 3.1	Singlets	6H	Two distinct singlets often appear due to restricted rotation of the amide bond (rotamers).

“

*Expert Note: If you observe a sharp singlet around*

7.0-7.5 ppm that does not exchange with

and loss of the C2/C3 aliphatic signals, your sample has oxidized to the indole.

”

## C NMR - Key Shifts

- Carbonyl (C=O): ~170 ppm.
- C2 (Chiral Center): ~60 ppm (Aliphatic, distinctive).
- C3 (Methylene): ~30-35 ppm.
- Aromatic Carbons: 110-150 ppm.

## Mass Spectrometry (HRMS)[2]

- Ionization: ESI+ (Electrospray Ionization).
- Target Ion:  
= 191.118 (Free base).
- Fragmentation: Look for loss of the dimethylamine group ( ) or the tropylium-like rearrangement typical of benzyl-like systems.

## Purity & Impurity Profiling

### HPLC Method (Reverse Phase)

This method separates the target indoline from the oxidized indole impurity and synthetic precursors.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 m, 4.6 x 100 mm).
- Mobile Phase A: 0.1% TFA in Water (Acidic pH prevents tailing of the amine).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide).
- Retention Logic: The Indole impurity is more planar and aromatic, typically eluting later than the Indoline.

## Chiral Purity (Enantiomeric Excess)

Since C2 is a chiral center, determining the enantiomeric ratio (e.g.,

vs

) is mandatory.

- Column: Chiralpak IG or AD-H (Immobilized amylose derivatives).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1). Note: DEA is needed to sharpen the peak of the free amine.
- Flow Rate: 1.0 mL/min.
- Expectation: Enantiomers should resolve with

## Stability & Handling (Expert Insights)

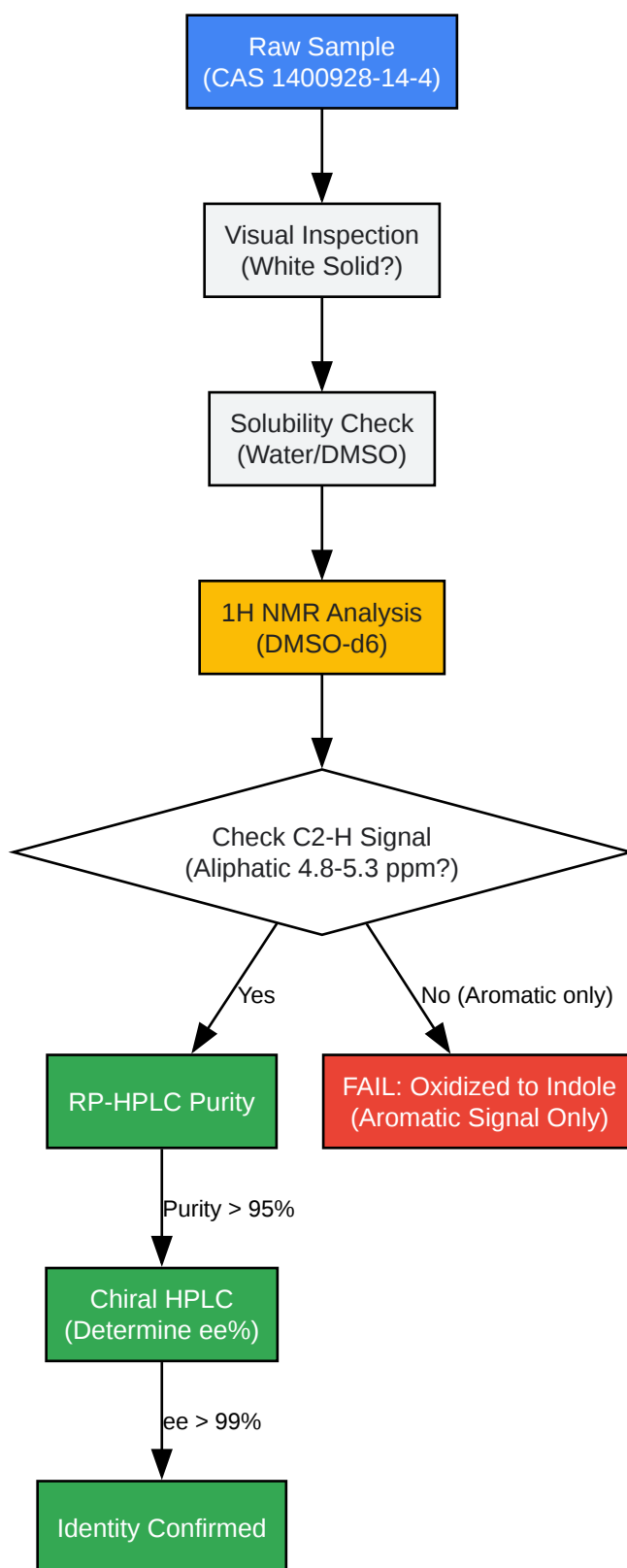
The primary instability risk for indoline-2-carboxamides is oxidative dehydrogenation.

## Stress Testing Protocol

- Oxidation: Treat with 3%  $\text{H}_2\text{O}_2$  in  $\text{CH}_2\text{Cl}_2$  for 2 hours. Analyze by LC-MS. Expect formation of N,N-dimethyl-indole-2-carboxamide ( CN(C)C(=O)Nc1ccccc1 ).
- Racemization: Reflux in basic conditions (0.1 N NaOH). The C2 proton is acidic alpha to the carbonyl. Check Chiral HPLC.
- Storage: Store at  $-20^\circ\text{C}$  under Argon. The HCl salt is significantly more stable to oxidation than the free base.

## Visualization: Characterization Workflow

The following diagram outlines the logical flow for validating this compound, highlighting the critical decision points for impurities.



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Caption: Logical workflow for validating Indoline-2-carboxamide, emphasizing the detection of the oxidized indole impurity.

## References

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  - URL:[Link]
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  - Title: Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.[3]
  - Source: Arkivoc (2019).[3]
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## Sources

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